molecular formula C20H26N4 B2456143 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896812-16-1

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2456143
CAS No.: 896812-16-1
M. Wt: 322.456
InChI Key: RBBSXHDESBUISC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-5-9-17-12-18(21-13-14(2)3)24-20(22-17)19(15(4)23-24)16-10-7-6-8-11-16/h6-8,10-12,14,21H,5,9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBSXHDESBUISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyrazole Precursor Preparation

The synthesis begins with 3-amino-5-methyl-1-phenylpyrazole (1) , prepared by condensing phenylhydrazine with acetylacetone under acidic conditions. The methyl group at position 2 is installed via methylation of the pyrazole nitrogen using methyl iodide in dimethylformamide (DMF) at 80°C.

Cyclocondensation with β-Enaminones

A β-enaminone (2) , bearing a propyl group, reacts with (1) in refluxing ethanol to form the pyrazolo[1,5-a]pyrimidine core (3) . The propyl substituent at position 5 is introduced by using ethyl 4-propyl-3-oxobutanoate as the β-enaminone precursor. This method achieves a 68–75% yield, with regioselectivity controlled by the electron-withdrawing effect of the ester group.

Table 1: Optimization of Cyclocondensation Conditions

Electrophilic Component Solvent Temperature (°C) Yield (%)
Ethyl 4-propyl-3-oxobutanoate Ethanol 80 72
3-Propionylpentane-2,4-dione Toluene 110 65
1-(Prop

Chemical Reactions Analysis

Substitution Reactions

The primary amine group at position 7 and methyl/propyl substituents enable nucleophilic and electrophilic substitution pathways.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Source
Nucleophilic Substitution Alkyl halides (e.g., methyl iodide), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-alkylated derivatives65–78
Acylation Acetyl chloride, pyridine, RTN-acetylated product82

Key findings:

  • The amine group reacts selectively with alkyl halides or acyl chlorides under mild basic conditions.

  • Steric hindrance from the 2-methylpropyl group slows reactivity compared to less bulky analogs.

Condensation Reactions

The pyrimidine ring participates in cyclocondensation with 1,3-biselectrophiles.

SubstrateReagents/ConditionsProductYield (%)Source
β-KetoestersToluene, p-TsOH, reflux5,7-Disubstituted pyrazolo[1,5-a]pyrimidines70–85
EnonesAcetic acid, MW irradiation (150 W, 120°C)Fused tricyclic derivatives68

Key findings:

  • Electron-withdrawing groups on the phenyl ring enhance cyclization efficiency .

  • Microwave-assisted methods reduce reaction times by 60% compared to conventional heating .

Oxidation and Reduction

The propyl and methyl groups undergo redox transformations.

Reaction TypeReagents/ConditionsProductsNotesSource
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>O, 60°CCarboxylic acid derivativesRequires acidic workup
Reduction H<sub>2</sub>, Pd/C, ethanol, 50 psiSaturated pyrimidine ringPartial selectivity

Key findings:

  • Over-oxidation of the propyl chain is mitigated by controlled temperature.

  • Catalytic hydrogenation preserves the pyrazole ring integrity.

Electrophilic Aromatic Substitution

The phenyl ring at position 3 undergoes halogenation and nitration.

Reaction TypeReagents/ConditionsPosition ModifiedYield (%)Source
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC3 of pyrazole75
Halogenation NBS (N-bromosuccinimide), CHCl<sub>3</sub>, RTC3 of pyrazole88

Key findings:

  • Nitration occurs regioselectively at the electron-rich C3 position of the pyrazole ring .

  • Halogenation with NBS proceeds without catalyst under ambient conditions .

Functional Group Transformations

The compound’s peripheral groups enable further derivatization.

TransformationReagents/ConditionsApplicationSource
Formylation Vilsmeier-Haack reagent (POCl<sub>3</sub>/DMF), 50°CIntroduction of aldehyde group at C3
Cross-Coupling Suzuki-Miyaura (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>)Biaryl synthesis

Key findings:

  • Formylation at C3 enhances electrophilicity for subsequent nucleophilic attacks .

  • Suzuki couplings with aryl boronic acids proceed efficiently in aqueous conditions .

Click Chemistry Compatibility

While not directly reported for this compound, structural analogs participate in bio-orthogonal reactions:

Reaction TypeReagents/ConditionsPotential ProductSource
CuAAC CuSO<sub>4</sub>, sodium ascorbate, RTTriazole-linked conjugates
Staudinger Ligation Triphenylphosphine, THF/H<sub>2</sub>OAmide-bonded bioconjugates

Key findings:

  • The amine group could be converted to an azide for CuAAC applications .

  • Phosphine reagents enable traceless conjugation with azide-containing biomolecules .

Scientific Research Applications

The compound 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-mycobacterial agent and in other therapeutic areas. Below is a detailed exploration of its applications based on recent research findings, including case studies and a data table summarizing relevant properties and activities.

Anti-Mycobacterial Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for the treatment of Mycobacterium tuberculosis (M.tb). The structure-activity relationship (SAR) studies have shown that modifications to the phenyl and alkyl substituents can enhance efficacy against M.tb.

Case Study Highlights:

  • A study synthesized various analogues of pyrazolo[1,5-a]pyrimidin-7-amines and evaluated their anti-mycobacterial activity. Some derivatives exhibited significant inhibition of M.tb growth in vitro, alongside favorable pharmacokinetic properties such as low hERG liability (a measure of cardiac toxicity) and good liver microsomal stability .

Anticancer Potential

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anticancer properties. Compounds from this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Highlights:

  • Research indicated that certain derivatives demonstrated cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating significant potency . These compounds may act through multiple mechanisms, including inhibition of cyclin-dependent kinases.

Antimicrobial Properties

Beyond their anti-mycobacterial effects, pyrazolo[1,5-a]pyrimidines have shown broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents.

Inhibition of Dihydroorotate Dehydrogenase

Another application includes the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in Plasmodium falciparum, the causative agent of malaria. Compounds that inhibit this enzyme can serve as antimalarial agents.

Case Study Highlights:

  • A series of pyrazolo derivatives were synthesized and tested against P. falciparum, with several exhibiting significant activity in vitro . This highlights the versatility of the compound's applications in infectious disease treatment.

Data Table: Biological Activities of 2-Methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Activity Area Description Reference
Anti-mycobacterialPotent inhibitors of M.tb ATP synthase; effective in vitro growth inhibition
AnticancerInduces apoptosis in various cancer cell lines; significant cytotoxicity
AntimicrobialBroad-spectrum activity against bacteria and fungi
DHODH InhibitionPotential antimalarial activity through inhibition of Plasmodium falciparum DHODH

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H24N4\text{C}_{17}\text{H}_{24}\text{N}_4

This structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of various substituents on the phenyl and propyl groups contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₄N₄
Molecular Weight284.40 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidines. A series of derivatives were synthesized and tested against various bacterial strains. For instance, compounds with similar structural features demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis with inhibition zones ranging from 15.6 to 19.3 mm .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. In vitro assays using human breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that certain derivatives exhibited significant growth inhibition. For example, a library of synthesized compounds revealed that some had IC50 values as low as 0.31 µM against HEPG2 cells, indicating potent anticancer activity .

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives. Studies have shown that these compounds can inhibit Mycobacterium tuberculosis by targeting specific cellular pathways without affecting cell wall biosynthesis. This unique mechanism suggests potential for developing new treatments for tuberculosis resistant strains .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have also been identified as inhibitors of various enzymes, including stearoyl-CoA desaturase. This enzyme plays a crucial role in lipid metabolism and is a target for anti-obesity therapies. The inhibition of this enzyme by the compound could lead to novel treatments for metabolic disorders .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer efficacy of a series of pyrazolo[1,5-a]pyrimidine derivatives, compounds were screened using the MTT assay across different concentrations for 72 hours. Results indicated that while some compounds showed promising results against MDA-MB-231 cells, others failed to demonstrate significant activity compared to controls .

Case Study 2: Antitubercular Screening

A focused library of analogues was synthesized based on the core structure of pyrazolo[1,5-a]pyrimidine. These compounds were tested against M. tuberculosis in macrophage models. Notably, resistance mechanisms were identified involving mutations in specific hydroxylase enzymes that conferred reduced susceptibility to these compounds .

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The synthesis typically involves multi-step reactions starting with cyclization of β-ketonitriles or α,β-unsaturated ketones with hydrazine derivatives. Key steps include:

  • Core formation : Use of 3-aminopyrazole precursors condensed with β-diketones or substituted acrylonitriles under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Substituent introduction : Alkylation or nucleophilic aromatic substitution (SNAr) to attach the 2-methylpropyl, phenyl, and propyl groups. Triethylamine is often used as a base to deprotonate intermediates .
  • Optimization : Microwave-assisted synthesis (80–120°C, 30–60 min) can improve yields by 15–20% compared to traditional heating .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

A combined approach is critical:

  • Chromatography : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to monitor reaction progress and quantify purity (>95% threshold) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm regiochemistry of substituents (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 2.1–2.4 ppm for methylpropyl groups) .
  • HRMS : Validate molecular weight (C21H27N5, expected [M+H]+: 350.2284) .
    • XRD : Resolve ambiguities in stereochemistry for crystalline intermediates .

Q. How do structural modifications (e.g., methyl vs. propyl groups) influence bioactivity in pyrazolo[1,5-a]pyrimidines?

Substituent effects are well-documented:

  • Methyl groups at C2 and C5 enhance metabolic stability by reducing CYP450 oxidation .
  • Propyl chains at C5 increase lipophilicity (logP +0.8), improving membrane permeability but potentially reducing aqueous solubility .
  • Phenyl at C3 : Stabilizes π-π stacking interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition IC50 < 1 µM in analogues) .

Advanced Research Questions

Q. What methodologies resolve contradictory bioactivity data across cell-based assays?

Contradictions often arise from assay-specific variables:

  • Kinase selectivity profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler) to distinguish on-target vs. off-target effects .
  • Cellular context : Compare activity in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify pathway dependencies .
  • Metabolic stability : Pre-incubate compounds with liver microsomes (human vs. rodent) to assess species-specific degradation .

Q. How can enantiomeric purity be ensured during synthesis of chiral intermediates?

For stereocenters introduced during alkylation:

  • Chiral chromatography : Use Chiralpak IC or AD-H columns with heptane/ethanol (90:10) to separate enantiomers (resolution factor >1.5) .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for enantioselective amination (ee >90%) .
  • VCD spectroscopy : Validate absolute configuration of isolated enantiomers .

Q. What in silico approaches predict binding modes to biological targets (e.g., kinases)?

Computational workflows include:

  • Molecular docking : Glide SP/XP (Schrödinger Suite) with crystal structures (PDB: 4BCG for CDK2) to prioritize binding poses .
  • MD simulations : GROMACS (50 ns trajectories) to assess stability of ligand-target complexes (RMSD < 2.0 Å) .
  • Free energy calculations : MM-GBSA to rank analogues by predicted ΔGbind .

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